5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Description
5-(Furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a furan-2-yl group at position 5 and phenyl groups at positions 1 and 3. Pyrazolines are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are modulated by substituent variations on the core structure .
Properties
IUPAC Name |
3-(furan-2-yl)-2,5-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-3-8-15(9-4-1)17-14-18(19-12-7-13-22-19)21(20-17)16-10-5-2-6-11-16/h1-13,18H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKDQJSXKQUIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340107 | |
| Record name | 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2755-71-7 | |
| Record name | 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of furan-2-carboxylic acid hydrazide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring . Common reagents used in this synthesis include acetic acid, ethanol, and hydrazine hydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has demonstrated that derivatives of Furan-Pyrazole exhibit considerable antimicrobial properties. For instance, a study synthesized various derivatives and evaluated their efficacy against different bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Anti-inflammatory Properties
Furan-Pyrazole compounds have also been investigated for their anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of Furan-Pyrazole derivatives. In particular, one study reported that certain derivatives showed selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing safer chemotherapeutic agents.
Agrochemical Applications
Pesticidal Properties
Furan-Pyrazole derivatives have been evaluated for their pesticidal activity. Research indicates that these compounds can act as effective insecticides and fungicides, providing an alternative to traditional pesticides with lower environmental impact . The mode of action typically involves disrupting the nervous system of target pests.
Herbicidal Activity
In addition to their insecticidal properties, some Furan-Pyrazole derivatives have shown potential as herbicides. Studies suggest that these compounds inhibit specific metabolic pathways in plants, leading to effective weed control .
Materials Science Applications
Polymer Chemistry
Furan-Pyrazole has been utilized in polymer chemistry to develop novel materials with enhanced properties. For example, incorporating Furan-Pyrazole into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .
Nanotechnology
In nanotechnology, Furan-Pyrazole derivatives are being explored for their ability to stabilize nanoparticles and enhance their functional properties. This application is particularly relevant in drug delivery systems where controlled release and targeted delivery are paramount .
Case Studies
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or interact with DNA to induce anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The biological and physical properties of pyrazolines are highly dependent on substituent patterns. Key analogues and their properties are summarized below:
Spectroscopic Profiles
Key spectroscopic data for structural confirmation:
Table 2: IR and Mass Spectrometry Data
- Consistencies :
Table 3: Antimicrobial and Anti-inflammatory Activities
- Structure-Activity Relationships (SAR) :
Structural and Crystallographic Insights
Biological Activity
5-(Furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound known for its diverse biological activities. The compound's unique structure, characterized by the presence of a furan ring and two phenyl groups, contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 288.35 g/mol. The compound exhibits a logP value of 4.68, indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes .
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O |
| Molecular Weight | 288.35 g/mol |
| logP | 4.6824 |
| Polar Surface Area | 22.4971 Ų |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. In vitro evaluations revealed that some derivatives showed significant inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial activity .
Case Study: Antimicrobial Evaluation
A study conducted on five pyrazole derivatives highlighted their activities against bacterial strains:
- Compound 7b : Most active derivative with MIC values as low as 0.22 µg/mL.
- Inhibition Zones : Ranged significantly across tested compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Notably, compounds have been synthesized that exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Table: Anti-inflammatory Activity Comparison
| Compound ID | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76% | 86% |
| Compound B | 61% | 93% |
Anticancer Activity
Emerging research indicates that pyrazole derivatives may possess anticancer properties. Some studies have reported that modifications to the pyrazole structure enhance its cytotoxic effects against cancer cell lines. For example, specific derivatives demonstrated significant cytotoxicity against breast cancer cells in vitro .
The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Further research is needed to elucidate the precise mechanisms involved.
Q & A
Q. What are the common synthetic routes for preparing 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole?
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:
- Hydrazine reaction : Refluxing a furan-substituted chalcone derivative (e.g., 3-(furan-2-yl)-1,3-diphenylpropenone) with hydrazine hydrate in ethanol (4–6 h, 70–80°C) .
- Cyclization control : Adjusting pH and temperature to favor 4,5-dihydropyrazole formation over fully aromatic pyrazoles. For example, acidic conditions (acetic acid) promote cyclization .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
| Reaction Parameter | Typical Conditions | Yield |
|---|---|---|
| Solvent | Ethanol | 70–80% |
| Temperature | 70–80°C | – |
| Catalyst | None (thermal) | – |
Q. How is the structural characterization of this compound performed?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H NMR confirms regioselectivity (e.g., pyrazole ring protons at δ 3.2–4.1 ppm for dihydro protons) .
- XRD : Single-crystal X-ray diffraction resolves the dihedral angle between the furan and pyrazole rings (e.g., 14.7° in analogous compounds) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 317.1422) .
| Technique | Key Data | Reference |
|---|---|---|
| H NMR | δ 7.2–7.8 ppm (aromatic protons) | |
| XRD | Monoclinic, P2/c space group |
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in pyrazole formation depends on:
- Electronic effects : Electron-withdrawing groups (e.g., methanesulfonyl) favor cyclization at specific positions. Substituents on the carbonyl precursor influence reaction pathways .
- Steric hindrance : Bulky groups (e.g., tert-butyl) direct cyclization away from sterically crowded sites .
- Catalytic additives : Lewis acids (e.g., ZnCl) enhance selectivity by stabilizing transition states .
Example : In a related compound, 5-(2,3-dichlorophenyl)-substituted pyrazole, steric effects from chlorine atoms dictated a 92:8 regioselectivity ratio .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
Discrepancies in bioassays (e.g., antioxidant vs. cytotoxic effects) require:
- Orthogonal assays : Validate results using multiple methods (e.g., DPPH radical scavenging and MTT cell viability tests) .
- Structure-activity relationship (SAR) studies : Compare substituent effects. For example, furan rings enhance π-π stacking with biological targets, while phenyl groups improve lipophilicity .
- Molecular docking : Predict binding modes to enzymes (e.g., COX-2 or α-glucosidase) using AutoDock Vina with PyRx software .
| Assay | Observed Activity | Confounding Factor |
|---|---|---|
| DPPH scavenging | IC = 12 µM | Solvent interference |
| MTT cytotoxicity | IC = 25 µM | Metabolic activation |
Q. How can computational modeling optimize reaction conditions or biological interactions?
- DFT calculations : Predict thermodynamic stability of intermediates (e.g., ΔG of cyclization = −15.2 kcal/mol) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
- ADMET profiling : Use SwissADME to estimate bioavailability (%ABS = 65–70%) and toxicity (LD > 500 mg/kg) .
| Parameter | Predicted Value | Software |
|---|---|---|
| LogP | 3.2 | ChemAxon |
| Polar surface area | 45 Ų | Schrödinger Suite |
Q. What analytical methods validate purity and stability under storage?
- HPLC-PDA : Monitor degradation products (e.g., oxidation of furan to γ-butyrolactone) with C18 columns (acetonitrile/water gradient) .
- TGA/DSC : Assess thermal stability (decomposition onset >200°C) .
- Long-term stability : Store at −20°C in amber vials; avoid exposure to UV light .
Q. How do substituents on the pyrazole ring influence spectroscopic properties?
Q. What are the limitations of current synthetic methods for scaling up?
- Low atom economy : Multi-step routes (e.g., 5 steps) reduce scalability.
- Catalyst cost : Noble metals (e.g., Pd/C) increase production costs .
- Solution : Flow chemistry reduces reaction time (2 h vs. 6 h batch) and improves yield (85% → 92%) .
Data Contradiction Analysis Example
Conflict : A study reported IC = 10 µM for antifungal activity, while another found no activity at 50 µM.
Resolution :
Verify assay conditions (e.g., fungal strain, incubation time).
Test metabolite stability (e.g., CYP450-mediated degradation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
